(2,3,5,6-Tetrafluoro-4-pyridinyl)acetic acid
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Overview
Description
(2,3,5,6-Tetrafluoro-4-pyridinyl)acetic acid is a fluorinated organic compound with the molecular formula C7H3F4NO2 It is characterized by the presence of four fluorine atoms attached to a pyridine ring and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,5,6-Tetrafluoro-4-pyridinyl)acetic acid typically involves the fluorination of pyridine derivatives. One common method includes the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF) . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the corrosive nature of fluorinating agents. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,3,5,6-Tetrafluoro-4-pyridinyl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The acetic acid moiety can participate in oxidation and reduction reactions, leading to the formation of different carboxylic acid derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitutions, and oxidizing agents such as potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
(2,3,5,6-Tetrafluoro-4-pyridinyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s fluorinated nature makes it useful in the study of enzyme interactions and metabolic pathways, as fluorine atoms can act as probes in biochemical assays.
Mechanism of Action
The mechanism of action of (2,3,5,6-Tetrafluoro-4-pyridinyl)acetic acid involves its interaction with molecular targets through its fluorinated pyridine ring and acetic acid moiety. The fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors by forming strong hydrogen bonds and hydrophobic interactions. The acetic acid group can participate in acid-base reactions, influencing the compound’s reactivity and stability in biological systems .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluoropyridine: Lacks the acetic acid moiety, making it less versatile in chemical reactions.
4-Fluoropyridine-2-carboxylic acid: Contains only one fluorine atom, resulting in different chemical properties and reactivity.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)pyridine: Has a trifluoromethyl group instead of an acetic acid group, leading to distinct applications and reactivity patterns.
Uniqueness
(2,3,5,6-Tetrafluoro-4-pyridinyl)acetic acid is unique due to the combination of its highly fluorinated pyridine ring and the presence of an acetic acid moiety. This combination imparts the compound with unique chemical properties, such as high electronegativity, increased metabolic stability, and the ability to participate in a wide range of chemical reactions.
Properties
IUPAC Name |
2-(2,3,5,6-tetrafluoropyridin-4-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-4-2(1-3(13)14)5(9)7(11)12-6(4)10/h1H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHLFVREHOCIMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=NC(=C1F)F)F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361255 |
Source
|
Record name | (2,3,5,6-Tetrafluoropyridin-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10361255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65697-73-6 |
Source
|
Record name | (2,3,5,6-Tetrafluoropyridin-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10361255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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